molecular formula C17H20N2O5S B11251547 N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide

N'-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide

Cat. No.: B11251547
M. Wt: 364.4 g/mol
InChI Key: NGFPXDNJSKCLHE-UHFFFAOYSA-N
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Description

N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is a complex organic compound that features a combination of benzenesulfonyl, furan, and ethanediamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide typically involves multiple steps:

    Formation of the Furan Derivative: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions where a benzene ring is treated with sulfonyl chloride in the presence of a base.

    Coupling with Ethanediamide: The final step involves coupling the furan derivative with ethanediamide under specific conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, often leading to the formation of furanones.

    Reduction: Reduction of the benzenesulfonyl group can yield benzenesulfinic acid derivatives.

    Substitution: The ethanediamide moiety can participate in nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Benzenesulfinic acid derivatives.

    Substitution: Various substituted ethanediamide derivatives.

Scientific Research Applications

N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes in the inflammatory pathway or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N-(propan-2-yl)ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the furan ring and benzenesulfonyl group makes it particularly interesting for medicinal chemistry applications.

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-N'-propan-2-yloxamide

InChI

InChI=1S/C17H20N2O5S/c1-12(2)19-17(21)16(20)18-11-15(14-9-6-10-24-14)25(22,23)13-7-4-3-5-8-13/h3-10,12,15H,11H2,1-2H3,(H,18,20)(H,19,21)

InChI Key

NGFPXDNJSKCLHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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